2-(2-formyl-1H-pyrrol-1-yl)propanoic acid
Overview
Description
2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid is an organic compound characterized by a pyrrole ring substituted with a formyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)propanoic acid typically involves the following steps:
Clauson-Kaas Reaction: This reaction is used to form the pyrrole ring by reacting an amine with a 1,4-dicarbonyl compound.
Vilsmeier Reaction: This step introduces the formyl group into the pyrrole ring.
Transesterification: This reaction is crucial for forming the propanoic acid moiety
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products:
Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)propanoic acid.
Reduction: 2-(2-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid.
Substitution: Various halogenated derivatives of the original compound.
Scientific Research Applications
2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiproliferative and antioxidant effects.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and pain-relieving activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-formyl-1H-pyrrol-1-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to cell proliferation, apoptosis, and antioxidant defense
Comparison with Similar Compounds
- 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone
- 1H-Pyrrole-2-propanoic acid, 5-formyl-, methyl ester
Comparison:
- Structural Differences: While similar in having a pyrrole ring and formyl group, the presence of additional functional groups like hydroxymethyl or ester groups can significantly alter their chemical properties and reactivity.
- Unique Features: 2-(2-formyl-1H-pyrrol-1-yl)propanoic acid is unique due to its specific combination of a formyl group and a propanoic acid moiety, which imparts distinct reactivity and potential applications .
Properties
IUPAC Name |
2-(2-formylpyrrol-1-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFYTGMADQFCTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264746 | |
Record name | 2-Formyl-α-methyl-1H-pyrrole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60026-30-4 | |
Record name | 2-Formyl-α-methyl-1H-pyrrole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60026-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Formyl-α-methyl-1H-pyrrole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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